Dodecyltrimethylammonium iodide
Overview
Description
Dodecyltrimethylammonium iodide belongs to the class of organic compounds known as tetraalkylammonium salts . These are organonitrogen compounds containing a quaternary ammonium substituted with four alkyl chains .
Molecular Structure Analysis
The molecular structure of Dodecyltrimethylammonium iodide is similar to that of Dodecyltrimethylammonium chloride . The formula for Dodecyltrimethylammonium chloride is C15H34ClN, and it has a molecular weight of 263.890 . The iodide counterpart would replace the chloride (Cl) with iodide (I).Chemical Reactions Analysis
The complex aggregation processes of Dodecyltrimethylammonium chloride have been studied in dilute solutions of sodium salicylate . The micellization process in these solutions occurs at considerably lower critical micelle concentrations than reported for Dodecyltrimethylammonium chloride in water and NaCl solutions . This could provide insights into the chemical reactions involving Dodecyltrimethylammonium iodide.Scientific Research Applications
1. Application in Dye-Sensitized Solar Cells
Dodecyltrimethylammonium iodide (DTAI) has been explored for its use in dye-sensitized solar cells. A study by Yamanaka et al. (2005) demonstrates that a new ionic liquid crystal, 1-dodecyl-3-methylimidazolium iodide, which includes iodine, can be employed as an electrolyte in these cells. This approach results in a significant enhancement in light-to-electricity conversion efficiency due to the high conductivity of the electrolyte formed by the self-assembled structure of the imidazolium cations (Yamanaka et al., 2005).
2. Interaction with Phosphatidylcholine Bilayers
Różycka-Roszak and Pruchnik (2000) explored the effect of DTAI on the thermotropic phase behavior of phosphatidylcholine bilayers. They observed significant effects on the main phase-transition temperature of these bilayers, suggesting potential applications in biochemical and biophysical studies involving membrane dynamics (Różycka-Roszak & Pruchnik, 2000).
3. Influence on Model Membranes in the Presence of Phenyltin Compounds
In 2001, a study by the same authors examined the effects of DTAI on the interaction of phenyltin compounds with model membranes. They discovered that DTAI changed the interaction of these compounds with the membranes, dependent on the type of counterion used. This could have implications for understanding surfactant-membrane interactions in various biological and chemical systems (Różycka-Roszak & Pruchnik, 2001).
4. Application in Iodide-Selective Electrodes
DTAI has been utilized in the development of iodide-selective electrodes. A study by Shvedene et al. (2011) demonstrated the fabrication of such electrodes using 1-dodecyl-3-methylimidazolium hexafluorophosphate and tetrakis(tert-butyl)phthalocyaninatocobalt(III) iodide. These electrodes showed good selectivity towards iodide over other anions, indicating their potential use in pharmaceuticals and other applications (Shvedene et al., 2011).
5. Micellar Catalysis
DTAI's role in micellar catalysis was highlighted by a study by Firouzabadi et al. (2005), where micellar solutions of sodium dodecyl sulfate were used for regioselective iodination of aromatic compounds. This demonstrates DTAI's potential in catalytic processes, particularly in organic synthesis (Firouzabadi et al., 2005).
Safety And Hazards
Future Directions
Iodine clocks, which include Dodecyltrimethylammonium iodide, are fascinating nonlinear chemical systems with a promising future . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
properties
IUPAC Name |
dodecyl(trimethyl)azanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFWXQBNRQNUON-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432398 | |
Record name | DODECYLTRIMETHYLAMMONIUM IODIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecyltrimethylammonium iodide | |
CAS RN |
19014-04-1 | |
Record name | 1-Dodecanaminium, N,N,N-trimethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19014-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DODECYLTRIMETHYLAMMONIUM IODIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Dodecanaminium, N,N,N-trimethyl-, iodide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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